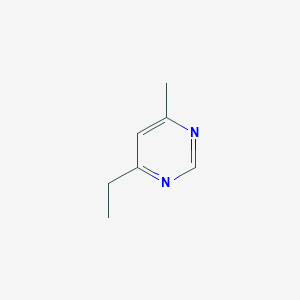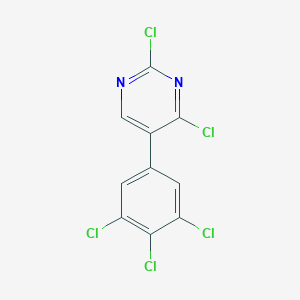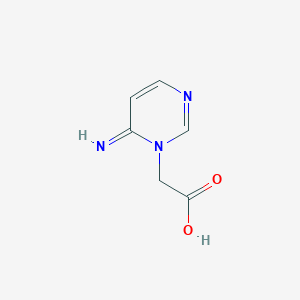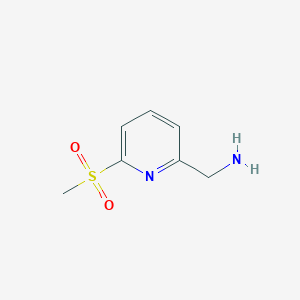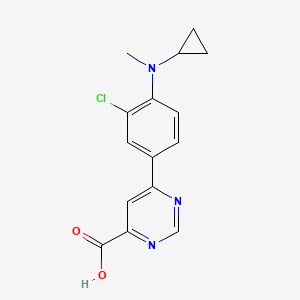![molecular formula C8H6F3NO B15245461 (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine](/img/structure/B15245461.png)
(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine is a chemical compound characterized by the presence of a trifluorophenyl group attached to an ethylidene moiety, which is further linked to a hydroxylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4,5-trifluorophenylacetic acid with hydroxylamine under specific conditions. The reaction is carried out in the presence of a condensation reagent, often in a polar organic solvent . The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives, amines, and substituted trifluorophenyl compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers and coatings
Mécanisme D'action
The mechanism of action of (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, while the hydroxylamine group can participate in redox reactions, influencing cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trifluorophenylacetic acid: A precursor in the synthesis of (NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine, used in similar applications.
1-(2,4,5-trifluorophenyl)propan-2-one: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its trifluorophenyl group provides enhanced stability and lipophilicity, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H6F3NO |
|---|---|
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
(NE)-N-[1-(2,4,5-trifluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H6F3NO/c1-4(12-13)5-2-7(10)8(11)3-6(5)9/h2-3,13H,1H3/b12-4+ |
Clé InChI |
XIWAFPYIEKQWQI-UUILKARUSA-N |
SMILES isomérique |
C/C(=N\O)/C1=CC(=C(C=C1F)F)F |
SMILES canonique |
CC(=NO)C1=CC(=C(C=C1F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


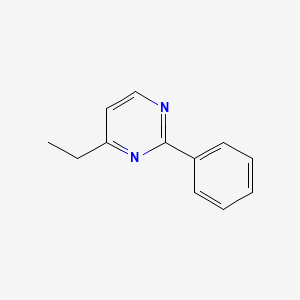
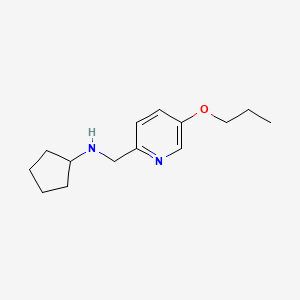
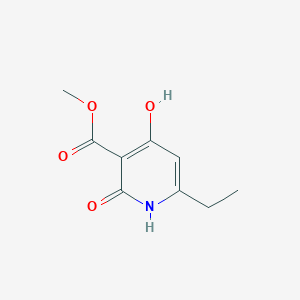
![5-(Trifluoromethyl)spiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B15245399.png)
![1,2-Dihydropyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B15245402.png)
![Cobalt(3+);5,8-dichloro-2-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-1-olate;hydron](/img/structure/B15245406.png)
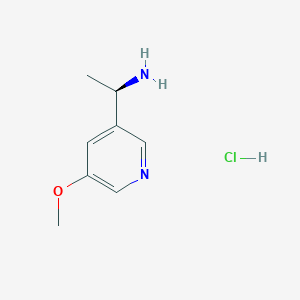
![2-ethoxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B15245417.png)
